2-Nitro-p-tolyl disulfide

Description

The exact mass of the compound Disulfide, bis(4-methyl-2-nitrophenyl) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

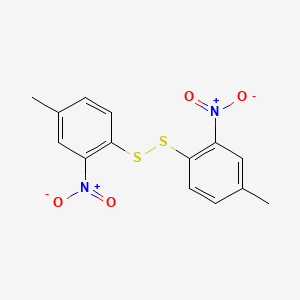

IUPAC Name |

4-methyl-1-[(4-methyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-9-3-5-13(11(7-9)15(17)18)21-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTLEECRJWKPIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067914 |

Source

|

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35350-31-3 |

Source

|

| Record name | Bis(4-methyl-2-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35350-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methyl-2-nitrophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-METHYL-2-NITROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4PDJ3TV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-p-tolyl disulfide: Synthesis, Properties, and Applications

Introduction

2-Nitro-p-tolyl disulfide, with the chemical formula C₁₄H₁₂N₂O₄S₂, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] Its structure, featuring a disulfide bond and nitro groups on aromatic rings, imparts unique reactivity and properties that are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. The nitro group, a potent electron-withdrawing moiety, and the cleavable disulfide linkage are key functional groups that define the molecule's chemical behavior and potential applications.[2][3] This guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-Chloro-3-nitrotoluene with a sulfurizing agent.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the disulfide anion acts as the nucleophile, displacing the chloride from the aromatic ring. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating the reaction.

Causality Behind Experimental Choices

-

Starting Material : 4-Chloro-3-nitrotoluene is an ideal precursor. The chlorine atom is a good leaving group, and its departure is facilitated by the activating effect of the adjacent nitro group. The nitration of 4-chlorotoluene typically yields a mixture of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene, from which the desired isomer can be separated.[4]

-

Sulfur Reagent : Sodium disulfide (Na₂S₂) is the reagent of choice for introducing the disulfide bond. It is typically prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This approach is cost-effective and allows for control over the stoichiometry of the reaction.

-

Solvent : An alcoholic solvent, such as ethanol, is commonly used. It effectively dissolves the reactants and facilitates the reaction by promoting the solubility of the ionic sodium disulfide.

-

Temperature : The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Heating under reflux is a standard procedure to maintain a constant temperature.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrotoluene

This protocol is adapted from established methods for the synthesis of aromatic disulfides.

Step 1: Preparation of Sodium Disulfide Solution

-

In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol.

-

Add finely powdered elemental sulfur to the solution.

-

Heat the mixture under reflux until all the sulfur has dissolved, resulting in a dark brownish-red solution of sodium disulfide.

Step 2: Reaction with 4-Chloro-3-nitrotoluene

-

In a separate, larger round-bottomed flask, dissolve 4-Chloro-3-nitrotoluene in ethanol.

-

Slowly add the prepared sodium disulfide solution to the 4-Chloro-3-nitrotoluene solution while stirring. An exothermic reaction may occur, so the addition should be controlled.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification of this compound

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the crude product and wash it with water to remove inorganic salts, such as sodium chloride.

-

Further wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

-

Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in further research and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | [1] |

| Molecular Weight | 336.39 g/mol | [1] |

| Appearance | Yellowish crystalline solid | Inferred from related compounds |

| Melting Point | 73.5-74 °C | ChemicalBook |

| Boiling Point | 480.6 ± 45.0 °C (Predicted) | ChemicalBook |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to databases, the availability of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data has been documented.[5][6][7]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, C-N stretching, S-S disulfide stretching, and aromatic C-H and C=C vibrations.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns indicative of the substitution pattern on the tolyl rings.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons attached to the nitro and sulfur groups.

-

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can be used to further verify its structure.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the disulfide bond and the nitro-substituted aromatic rings.

-

Reduction of the Disulfide Bond: The S-S bond is susceptible to cleavage by reducing agents, such as thiols, phosphines, or metal hydrides, to yield the corresponding 2-nitro-p-toluenethiol. This reactivity is fundamental to the role of disulfides in dynamic covalent chemistry and biological systems.[8][9]

-

Thiol-Disulfide Exchange: The disulfide can participate in thiol-disulfide exchange reactions, a reversible process that is crucial in protein folding and the function of redox-active molecules.[8][10]

-

Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[11] This transformation opens up pathways to a wide range of other functional groups and is a common strategy in the synthesis of pharmaceuticals and other fine chemicals.

Potential Applications

While specific, large-scale industrial applications of this compound are not extensively documented, its structure suggests significant potential in several areas of research and development.

-

Intermediate in Organic Synthesis: It serves as a building block for more complex molecules. The disulfide can be cleaved and the resulting thiol functionalized, or the nitro groups can be reduced and transformed into other functionalities, making it a versatile intermediate.

-

Drug Development: Nitroaromatic compounds have a long history in medicine, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[2][12][13][14][15] The bio-reductive activation of the nitro group is often a key step in their mechanism of action. This compound could be explored as a scaffold for the development of novel therapeutic agents.

-

Materials Science: The disulfide bond allows for the creation of dynamic polymers and materials. The reversible nature of the S-S bond can be utilized to develop self-healing materials, stimuli-responsive gels, and drug-delivery systems.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Conclusion

This compound is a compound with significant potential stemming from its unique molecular architecture. The synthetic route from 4-Chloro-3-nitrotoluene is a practical and well-understood process. Its characterized physical and chemical properties, particularly the reactivity of the disulfide and nitro functional groups, make it a valuable tool for chemists in academia and industry. Further exploration of this molecule and its derivatives is likely to yield novel applications in drug discovery, advanced materials, and specialized organic synthesis.

References

-

Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(21), 6692. Available at: [Link]

-

Black, S. P., Sanders, J. K. M., & Stefankiewicz, A. R. (2013). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Chemical Society Reviews, 43(6), 1861-1872. Available at: [Link]

-

ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023. Retrieved from [Link]

-

Noriega-Iribe, F. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available at: [Link]

-

Barbier, B., et al. (1998). Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2, (5), 1095-1100. Available at: [Link]

-

Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 16(2). Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). Available at: [Link]

-

Antonello, S., et al. (2006). Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society, 128(49), 15884-15894. Available at: [Link]

-

Singh, R., & Whitesides, G. M. (1994). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry, 59(15), 4143-4148. Available at: [Link]

-

ResearchGate. (n.d.). Standard reduction potentials of alkyl and aromatic disulfides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from [Link]

- Google Patents. (n.d.). CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.

-

ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

-

PubChem. (n.d.). Di-p-tolyl sulphide. Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high-resolution analytical methods for the molecular characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1624. Available at: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(35350-31-3)FT-IR [m.chemicalbook.com]

- 6. Di-p-tolyl sulphide | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. svedbergopen.com [svedbergopen.com]

Introduction: The Significance of Nitroaryl Disulfides

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-Nitro-p-tolyl disulfide

This guide provides a comprehensive technical overview of this compound (also known as Bis(4-methyl-2-nitrophenyl) disulfide), a molecule of significant interest in chemical synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's structural attributes, synthesis protocols, analytical characterization, chemical reactivity, and potential applications, while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Aryl disulfides are a class of organosulfur compounds characterized by a covalent disulfide bond (-S-S-) linking two aryl groups. This functional group is not merely a structural linker; it is a redox-active moiety that plays a critical role in biochemistry and medicinal chemistry. The disulfide bond is central to the structural integrity of numerous proteins and peptides.[1][2] In drug design, the reversible nature of the disulfide bond under physiological conditions makes it an attractive tool for creating prodrugs that release an active thiol-containing agent in specific biological environments.[3]

The introduction of a nitro group onto the aromatic ring, as seen in this compound, profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can activate the disulfide bond towards nucleophilic attack, a property that can be exploited in various chemical and biological applications.[3] This guide will explore the unique characteristics of this compound, providing the in-depth knowledge required for its effective synthesis, analysis, and utilization in a research and development setting.

Core Physicochemical and Structural Properties

This compound is a symmetrical molecule featuring two 4-methyl-2-nitrophenyl groups linked by a disulfide bridge. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35350-31-3 | [4][5][6] |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | [6][7][8] |

| Molecular Weight | 336.39 g/mol | [6][7][8] |

| IUPAC Name | 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene) | [6] |

| Synonyms | Bis(4-methyl-2-nitrophenyl) disulfide; 4,4'-Dimethyl-2,2'-dinitro-diphenyldisulfide | [8] |

| Melting Point | 73.5-74 °C | [8] |

| Appearance | Powder/Crystalline Solid | [9] (by analogy) |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [8] |

| Predicted Boiling Point | 480.6 ± 45.0 °C | [8] |

The key structural features—the disulfide bond, the p-tolyl framework, and the ortho-nitro substituents—dictate the molecule's stereoelectronics. The nitro groups are positioned ortho to the disulfide linkage, creating steric hindrance that influences the dihedral angle of the C-S-S-C bond. Electronically, these groups withdraw electron density from the aromatic ring, making the sulfur atoms more electrophilic and thus more susceptible to cleavage by nucleophiles like thiols.

Caption: Chemical Structure of this compound (C₁₄H₁₂N₂O₄S₂).

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reaction of a corresponding thiol precursor or a halo-nitroaromatic compound with a sulfur source.[4] The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrotoluene

This protocol is based on a well-established nucleophilic aromatic substitution followed by disulfide bond formation.[4]

Step 1: Preparation of the Sulfide Reagent

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as butanone or carbon disulfide.

Step 2: Nucleophilic Substitution

-

To the stirred sulfide solution, add 4-Chloro-3-nitrotoluene.

-

Heat the reaction mixture to a moderate temperature (e.g., 40°C) and maintain for several hours (e.g., 5 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

Causality: The sulfide ion (S²⁻) or hydrosulfide ion (SH⁻) acts as a potent nucleophile, attacking the carbon atom bearing the chlorine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards this nucleophilic attack, particularly at the ortho and para positions, thus facilitating the displacement of the chloride leaving group.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol, to yield pure this compound.

Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section (NMR, MS, HPLC) and by measuring its melting point, which should be sharp and consistent with the literature value.[8]

Sources

- 1. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound CAS#: 35350-31-3 [amp.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Nitro-p-tolyl disulfide in Thiol Modification

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 2-Nitro-p-tolyl disulfide, a reagent for the modification and quantification of thiol groups. While specific literature on this compound is not as extensive as for other common disulfide reagents, this document synthesizes the well-established principles of thiol-disulfide exchange chemistry to elucidate its function. By drawing parallels with extensively studied analogues, we present a scientifically grounded framework for understanding and utilizing this compound in research and development.

Introduction: The Critical Role of Thiols and Disulfides in Biological Systems

Thiols and their oxidized counterparts, disulfides, are fundamental to protein structure and function. The thiol group (-SH) of cysteine residues is a potent nucleophile and can participate in a variety of biochemical reactions. The reversible formation of disulfide bonds (-S-S-) between cysteine residues is a key post-translational modification that stabilizes the tertiary and quaternary structures of proteins, particularly those destined for secretion or the extracellular environment[1]. The redox state of thiols and disulfides is also intricately linked to cellular signaling pathways and the response to oxidative stress[2].

The ability to selectively modify and quantify free thiol groups is therefore essential for a wide range of applications in biochemistry and drug development, from probing protein structure and function to developing novel therapeutics[3]. Aromatic disulfides are a class of reagents widely employed for this purpose, and this compound represents a specific, albeit less common, member of this family.

Chemical Properties of this compound

This compound is an aromatic disulfide with the chemical formula C₁₄H₁₂N₂O₄S₂. Its structure features two p-tolyl groups linked by a disulfide bond, with a nitro group at the ortho position to each sulfur atom.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | Alfa Chemistry |

| Molecular Weight | 336.39 g/mol | Alfa Chemistry |

| Appearance | Inferred to be a solid at room temperature, similar to other aromatic disulfides. | General Knowledge |

The key to the reactivity of this compound lies in the electronic properties conferred by the nitro group. The electron-withdrawing nature of the nitro group makes the disulfide bond more susceptible to nucleophilic attack.

The Core Mechanism: Thiol-Disulfide Exchange

The modification of a thiol group by this compound proceeds via a well-established mechanism known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from a cysteine residue or other thiol-containing molecule acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond[2].

The reaction can be summarized in two main steps:

-

Deprotonation of the Thiol: The thiol group must first be deprotonated to form the more nucleophilic thiolate anion. The rate of this reaction is therefore highly pH-dependent.

-

Nucleophilic Attack: The thiolate anion attacks the disulfide bond of the this compound, leading to the cleavage of the S-S bond. This results in the formation of a new, mixed disulfide between the original thiol and one half of the reagent, and the release of the other half as a thiolate anion.

This process is an Sₙ2-type reaction, characterized by a transition state where the attacking sulfur, the target sulfur, and the leaving sulfur are approximately collinear[2].

Figure 1: General mechanism of thiol-disulfide exchange.

The Leaving Group: 2-Nitro-p-thiocresolate

Upon reaction, this compound releases a chromophoric leaving group, 2-nitro-p-thiocresol (in its anionic form, 2-nitro-p-thiocresolate). The properties of this leaving group are critical to the utility of the reagent, particularly for quantitative applications.

-

Chromophoric Properties: The presence of the nitro group and the delocalized π-system of the aromatic ring results in a compound that absorbs light in the visible range. This allows for the spectrophotometric quantification of the released thiol, and by stoichiometry, the amount of modified thiol in the original sample.

Experimental Considerations and a Self-Validating Protocol

When using this compound for thiol modification or quantification, several experimental parameters must be carefully controlled to ensure accurate and reproducible results.

Key Experimental Parameters

-

pH: The reaction rate is highly dependent on the pH of the solution. A pH above the pKa of the thiol being modified is necessary to ensure a sufficient concentration of the reactive thiolate anion. However, excessively high pH can lead to side reactions, such as the hydrolysis of the disulfide reagent itself. A common pH range for such reactions is between 7 and 8.

-

Solvent: While many biological experiments are conducted in aqueous buffers, the solubility of aromatic disulfides can be limited. The use of organic co-solvents may be necessary to ensure the reagent remains in solution. However, the choice of solvent can affect the pKa of the thiols and the extinction coefficient of the leaving group[5].

-

Concentration of Reagents: A molar excess of this compound is typically used to drive the reaction to completion.

-

Reaction Time and Temperature: The reaction should be allowed to proceed to completion. The optimal time and temperature should be determined empirically for the specific system under investigation.

-

Control Experiments: It is crucial to include appropriate controls, such as a blank reaction without the thiol-containing sample, to account for any background absorbance or reagent degradation.

Hypothetical Protocol for Thiol Quantification

The following is a generalized, self-validating protocol for the quantification of free thiols in a protein sample using this compound. Note: This is a hypothetical protocol and should be optimized for your specific application.

-

Preparation of Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.5, containing 1 mM EDTA.

-

Thiol Standard: A known concentration of a stable thiol, such as cysteine or glutathione, prepared fresh in the reaction buffer.

-

This compound Stock Solution: A concentrated stock solution (e.g., 10 mM) prepared in a suitable organic solvent (e.g., DMSO or ethanol).

-

-

Standard Curve Generation:

-

Prepare a series of dilutions of the thiol standard in the reaction buffer to create a standard curve (e.g., 0-100 µM).

-

To each standard dilution, add a fixed amount of the this compound stock solution.

-

Incubate the reactions at room temperature for a predetermined time (e.g., 15 minutes) to allow the reaction to go to completion.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the 2-nitro-p-thiocresolate anion. This λmax would need to be experimentally determined but is expected to be in the visible range.

-

Plot the absorbance values against the known thiol concentrations to generate a standard curve. The linearity of this curve is a key validation step.

-

-

Quantification of Thiols in the Sample:

-

Prepare the protein sample in the reaction buffer.

-

Add the same amount of this compound stock solution as used for the standard curve.

-

Incubate under the same conditions as the standards.

-

Measure the absorbance at the same λmax.

-

Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.

-

-

Self-Validation:

-

The linearity of the standard curve (R² > 0.99) provides confidence in the assay.

-

Spiking a known amount of the thiol standard into the protein sample and measuring the recovery can assess for matrix effects.

-

Running a time course of the reaction can ensure that the chosen incubation time is sufficient for the reaction to reach completion.

-

Figure 2: A generalized workflow for thiol quantification.

Applications in Drug Development and Research

The modification of thiol groups with reagents like this compound has several important applications:

-

Quantification of Free Thiols: As detailed above, this is a primary application for assessing the redox state of proteins or quantifying the number of accessible cysteine residues.

-

Probing Protein Structure: The reactivity of a particular cysteine residue can provide information about its local environment and accessibility.

-

Introduction of a "Handle" for Further Modification: The newly formed mixed disulfide can potentially be targeted in subsequent reactions, allowing for the site-specific introduction of other labels or functional groups.

-

Development of Covalent Drugs: Understanding the reactivity of thiols is fundamental to the design of covalent inhibitors that target cysteine residues in enzymes or other proteins.

-

Bioconjugation: Thiol-disulfide exchange is a common strategy for conjugating drugs or imaging agents to antibodies or other targeting moieties[6].

Comparison with Other Disulfide Reagents

While this guide focuses on this compound, it is important to be aware of other commonly used disulfide reagents for thiol modification.

| Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |

| Ellman's Reagent (DTNB) | 5-Thio-2-nitrobenzoate (TNB) | 412 | ~14,150 | Widely used, well-characterized, water-soluble. |

| 4,4'-Dithiodipyridine (DTDP) | 4-Thiopyridone | 324 | ~19,800 | Useful at lower pH, but λmax can overlap with protein absorbance. |

| This compound | 2-nitro-p-thiocresolate | Not reported | Not reported | Potentially offers different solubility or reactivity profiles. |

The choice of reagent will depend on the specific requirements of the experiment, including the pH, the presence of interfering substances, and the desired detection wavelength.

Conclusion and Future Directions

This compound operates through the well-understood and robust mechanism of thiol-disulfide exchange. Its utility as a tool for thiol modification is predicated on the nucleophilic attack of a thiolate anion on its activated disulfide bond, leading to the release of a chromophoric leaving group. While specific quantitative data for this particular reagent is not as prevalent in the scientific literature as for more common analogues like Ellman's reagent, the principles outlined in this guide provide a solid foundation for its application.

Future work in this area could focus on the detailed characterization of this compound, including the precise determination of the pKa and molar extinction coefficient of its leaving group under various solvent conditions. Such data would be invaluable for expanding the toolkit available to researchers and drug development professionals for the critical task of understanding and manipulating the chemistry of thiols and disulfides in biological systems.

References

-

Trivedi, M. V., Laurence, J. S., & Siahaan, T. J. (2009). The role of thiols and disulfides in protein chemical and physical stability. Current protein & peptide science, 10(6), 614–625. [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [Link]

-

Human Metabolome Database. (2021). 4-Nitrothiophenol (HMDB0246550). Retrieved January 21, 2026, from [Link]

-

Kendall, A. J., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 9356–9363. [Link]

-

Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 788. [Link]

-

G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. Retrieved January 21, 2026, from [Link]

-

Guan, X., Hoffman, B., Dwivedi, C., & Matthees, D. P. (2005). A practical HPLC method for the determination of thiols and disulfides in biological samples. Journal of pharmaceutical and biomedical analysis, 37(5), 907–913. [Link]

-

Lal, R., & Gupta, G. D. (2010). Molar extinction coefficients for p-nitrophenol. International Journal of ChemTech Research, 2(1), 55-60. [Link]

-

Gauthier, M. A., & Klok, H. A. (2008). Disulfide-rich peptides in drug development. Polymer Chemistry, 1(1), 13-33. [Link]

-

Koniev, O., & Wagner, A. (2015). Developments in pyridyl disulfide chemistry and their application in ADC technology. Chemical Society Reviews, 44(16), 5495–5504. [Link]

-

ResearchGate. (n.d.). pKa values of 4-nitrophenol, 4-methylthiophenol, and imidazole. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenethiol. Retrieved January 21, 2026, from [Link]

-

Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Application, 14, 86-1-27. [Link]

Sources

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility and Stability of 2-Nitro-p-tolyl disulfide: A Comprehensive Technical Guide

An In-depth Technical Guide for the Pharmaceutical and Research Sectors

Abstract

2-Nitro-p-tolyl disulfide (C₁₄H₁₂N₂O₄S₂) is an organic compound featuring a symmetrical disulfide bond flanked by two nitrotoluene moieties.[1][2][3] While its structural analogues and the disulfide linkage itself are of significant interest in fields ranging from organic synthesis to proteomics and drug delivery, a comprehensive public dataset on its solubility and stability profiles is notably absent. This guide serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides a robust theoretical framework and detailed, field-proven experimental protocols to systematically characterize the solubility and stability of this compound in various solvent systems. By synthesizing first principles of physical organic chemistry with validated analytical methodologies, this document empowers research teams to generate the reliable, high-quality data required for informed decision-making in discovery and development workflows.

Introduction: Understanding the Molecule

This compound is characterized by three key structural features that dictate its physicochemical properties:

-

The Disulfide Bond (-S-S-): This covalent bond is the molecule's most reactive site. It is susceptible to redox reactions, particularly cleavage by reducing agents, and can undergo thiol-disulfide exchange, a reaction that is highly pH-dependent.[4][5] The stability of this bond is paramount for any application where molecular integrity is required.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the polarity of the molecule and renders the aromatic ring electron-deficient. This influences its solubility in polar solvents and its susceptibility to certain degradation pathways.[6]

-

The Tolyl Group (CH₃-C₆H₄-): The aromatic rings and methyl groups contribute to the molecule's nonpolar character, promoting solubility in organic solvents. The overall solubility profile is a delicate balance between the polar nitro groups and the nonpolar hydrocarbon framework.

This guide will first establish the principles governing the solubility of this molecule and provide a definitive protocol for its experimental determination. Subsequently, it will delve into the factors influencing its chemical stability and outline a comprehensive methodology for assessing its degradation profile under various stress conditions.

Solubility Profile: Prediction and Practical Determination

The solubility of an active compound is a critical parameter, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.[7] The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8] For this compound, its hybrid polarity suggests moderate solubility in a range of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited, driven primarily by the tolyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): These solvents are predicted to be effective. They can engage in dipole-dipole interactions with the polar nitro groups without the steric hindrance or hydrogen-bonding competition of protic solvents.[9] A study on a disulfide polymer noted that tetrahydrofuran (THF) was a particularly effective solvent.[10]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. While these solvents can interact with the nitro groups, the bulky nature of the molecule may hinder efficient solvation.

-

Aqueous Solvents (e.g., Water, Buffers): Very low solubility is expected due to the large, nonpolar aromatic structure.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing the most reliable data for stable formulations.[11][12]

Causality of Protocol Design: This protocol is designed to ensure that a true equilibrium between the solid and dissolved states is achieved. The extended incubation with agitation allows sufficient time for dissolution to reach its maximum point, while the final filtration step ensures that only the solubilized compound is measured. Temperature control is critical as solubility is temperature-dependent.[12]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure saturation.[11]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the sedimentation of undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification

Due to its nitroaromatic structure, this compound possesses a strong UV chromophore, making it ideal for quantification by UV-based methods.[14]

-

Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Rationale: HPLC provides superior specificity compared to direct UV-Vis, separating the parent compound from any potential impurities or early-stage degradants. A reverse-phase method using an acetonitrile/water mobile phase is a suitable starting point.[15]

-

Procedure:

-

Develop a calibration curve by preparing a series of standards of known concentration.

-

Inject the diluted filtrate from the solubility experiment.

-

Determine the concentration of the sample by interpolating its peak area from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation: Solubility Summary

All experimentally determined solubility data should be compiled into a clear, comparative format.

| Solvent | Solvent Type | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |

| Hexane | Nonpolar | 0.1 | 25 | Experimental Value | e.g., Colorless solution |

| Toluene | Nonpolar | 2.4 | 25 | Experimental Value | e.g., Yellow solution |

| Dichloromethane | Polar Aprotic | 3.1 | 25 | Experimental Value | e.g., Yellow solution |

| Acetone | Polar Aprotic | 5.1 | 25 | Experimental Value | e.g., Yellow solution |

| Acetonitrile | Polar Aprotic | 5.8 | 25 | Experimental Value | e.g., Yellow solution |

| Ethanol | Polar Protic | 4.3 | 25 | Experimental Value | e.g., Pale yellow solution |

| Methanol | Polar Protic | 5.1 | 25 | Experimental Value | e.g., Pale yellow solution |

| Water | Polar Protic | 10.2 | 25 | Experimental Value | e.g., Insoluble |

Stability Profile: Influencing Factors and Assessment

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and compatibility with other substances. Degradation can occur through several pathways, primarily targeting the disulfide bond.

Key Factors Governing Stability

-

pH: Disulfide bonds are susceptible to degradation in neutral and basic conditions via several mechanisms, including direct attack by hydroxide ions and β-elimination reactions.[16] Thiol-disulfide exchange reactions, which can lead to scrambling or degradation, are also significantly accelerated at alkaline pH due to the increased concentration of the reactive thiolate anion (S⁻).[5]

-

Redox Environment: The presence of reducing agents (e.g., thiols like glutathione or dithiothreitol) will readily cleave the disulfide bond to form the corresponding thiols. Conversely, oxidizing conditions promote disulfide bond formation and stability.[4]

-

Temperature: Increased temperature accelerates the rate of chemical degradation, a principle systematically exploited in accelerated stability testing.[17] The relationship often follows the Arrhenius equation, where a 10 °C increase can roughly double the reaction rate.[18]

-

Light: Disulfide bonds can be cleaved by UV radiation.[19] Studies on dimethyl disulfide have shown that UV excitation can lead to homolytic S-S bond cleavage, forming thiyl radicals which can initiate further reactions.[20] Nitroaromatic compounds can also be susceptible to photolytic degradation.[21]

Caption: Key factors influencing the chemical stability of this compound.

Experimental Protocol: Accelerated Stability Study

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a substance under normal conditions.[22] This protocol provides a framework for assessing the stability of this compound in a chosen solvent.

Causality of Protocol Design: This protocol uses stress conditions (elevated temperature and light exposure) to accelerate degradation, allowing for a rapid assessment of stability.[17] The inclusion of a control group stored under recommended conditions provides a baseline for comparison. HPLC-UV is used as the analytical method for its ability to separate and quantify the parent compound from its degradants over time, providing a clear picture of the degradation kinetics.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a solvent where it has demonstrated adequate solubility (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Dispense the solution into multiple vials (e.g., amber HPLC vials to protect from light for the temperature study, and clear vials for the photostability study).

-

Storage Conditions:

-

Accelerated Thermal: Place a set of amber vials in a stability chamber at 40 °C / 75% RH (Relative Humidity).[22]

-

Photostability: Place a set of clear vials in a photostability chamber according to ICH Q1B guidelines.

-

Control: Store a corresponding set of amber vials at the recommended storage condition (e.g., 4 °C, protected from light).

-

-

Time Points: Pull vials from each storage condition at specified intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

Analysis: Analyze the contents of each vial by HPLC-UV.

-

Record the peak area of the parent compound (this compound).

-

Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

-

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant change is often defined as a 5% decrease in the initial assay value.[22]

Caption: Experimental workflow for an accelerated stability study of this compound.

Data Presentation: Stability Summary

Results from the stability study should be tabulated to facilitate analysis of degradation trends.

Condition: 40 °C / 75% RH (Protected from Light)

| Time Point | % Parent Compound Remaining | New Peaks (Retention Time) | Observations |

| 0 | 100% | None | Clear, yellow solution |

| 1 Week | Experimental Value | e.g., 4.2 min | No color change |

| 2 Weeks | Experimental Value | e.g., 4.2 min, 5.1 min | No color change |

| 4 Weeks | Experimental Value | e.g., 4.2 min, 5.1 min | Slight deepening of color |

| 8 Weeks | Experimental Value | e.g., 4.2 min, 5.1 min | Solution is darker yellow |

Conclusion and Forward Outlook

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the detailed protocols for thermodynamic solubility determination via the shake-flask method and stability assessment through accelerated studies, researchers can generate the critical data necessary for advancing their projects. The principles outlined herein—rooted in the interplay of the disulfide, nitro, and tolyl functional groups—serve not only as a predictive tool but also as an interpretive guide for the experimental results obtained. The generation and publication of these data will fill a significant knowledge gap in the chemical literature and provide invaluable information for scientists working in drug development, chemical synthesis, and materials science.

References

- Vertex AI Search. (2023). Analysis of the Formation and Stability Mechanism of Protein Disulfide Bonds.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Reddit. (2013).

- BioPharm International. (2006).

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins.

- CUTM Courseware.

- Lund University Publications. (2006).

- PharmaTutor. (2013).

- PharmTech. (2017).

- EMMA International. (2022). Accelerated Stability Testing for Pharmaceuticals.

- SIELC Technologies. Separation of Disulfide, bis(2-nitrophenyl) on Newcrom R1 HPLC column.

- BenchChem. (2025). The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

- Alfa Chemistry. CAS 35350-31-3 this compound.

- ChemicalBook. This compound CAS#: 35350-31-3.

- Santa Cruz Biotechnology. This compound | CAS 35350-31-3.

- NIH National Library of Medicine. (2016).

- NIH National Library of Medicine. (2009). The role of thiols and disulfides in protein chemical and physical stability.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Khan Academy. Solubility of organic compounds.

- Wikipedia. TNT.

- Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis.

- OSTI.GOV. (2019).

- ResearchGate. (2020). The solubility of serial disulfide polymer in different solvents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 35350-31-3 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. reddit.com [reddit.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmatutor.org [pharmatutor.org]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Separation of Disulfide, bis(2-nitrophenyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. osti.gov [osti.gov]

- 21. TNT - Wikipedia [en.wikipedia.org]

- 22. emmainternational.com [emmainternational.com]

An In-depth Technical Guide to 2-Nitro-p-tolyl disulfide (CAS 35350-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-tolyl disulfide, registered under CAS number 35350-31-3, is a symmetrical aromatic disulfide compound. Its structure, featuring a disulfide bond flanked by two nitrotoluene moieties, suggests a rich chemical reactivity centered around thiol-disulfide exchange reactions. While specific biological applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in molecules of significant interest in medicinal chemistry and chemical biology. The nitroaromatic and disulfide groups confer distinct electronic and reactive properties, making it a compound of interest for further investigation.

This guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores its potential applications based on the established reactivity of related chemical structures. The information presented herein is intended to serve as a foundational resource for researchers considering the use of this compound in their work.

Chemical and Physical Properties

This compound presents as a solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35350-31-3 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | [1] |

| Molecular Weight | 336.39 g/mol | [1] |

| IUPAC Name | 1,1'-dithiobis(4-methyl-2-nitrobenzene) | [2] |

| Synonyms | 4,4'-Dimethyl-2,2'-dinitrodiphenyldisulfide, Bis(4-methyl-2-nitrophenyl) disulfide | [2] |

| Melting Point | 73.5-74 °C | N/A |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | N/A |

Note: Some physical properties like melting point and solubility may vary between batches and depend on the purity of the compound. Experimental verification is recommended.

Synthesis

A known method for the synthesis of this compound involves the reaction of 4-chloro-3-nitrotoluene with sodium sulfide. This reaction proceeds in a suitable solvent system, such as a mixture of carbon disulfide and butanone, at a controlled temperature.[3]

Potential Applications and Mechanism of Action

While specific biological activities of this compound have not been extensively reported, the chemical functionalities within its structure suggest several areas of potential application, primarily centered around its reactivity with thiols.

Thiol-Disulfide Exchange and Proteomics

The disulfide bond is the most reactive feature of the molecule. It can readily undergo thiol-disulfide exchange with free sulfhydryl groups, such as the cysteine residues in proteins. This reactivity is the basis for the use of many disulfide-containing reagents in biochemistry and proteomics.[4] The presence of electron-withdrawing nitro groups on the aromatic rings is expected to activate the disulfide bond, making it more susceptible to nucleophilic attack by thiolates.[5]

This suggests that this compound could potentially be used as:

-

A tool for probing protein structure and function: By reacting with accessible cysteine residues, it could be used to identify and quantify free thiols in proteins.

-

A component in the development of chemical probes: The tolyl groups could be further functionalized with reporter tags (e.g., fluorophores, biotin) to allow for the detection and isolation of proteins that have reacted with the disulfide.

-

A modulator of protein activity: Reaction with critical cysteine residues in enzymes or other proteins could alter their biological function, making it a potential starting point for the development of inhibitors or activators.

Potential Antimicrobial and Other Biological Activities

Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[6][7] The mechanism of action of many nitroaromatic drugs involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to oxidative stress and cellular damage.

Furthermore, some unsymmetrical disulfides containing nitrophenyl groups have demonstrated in vitro antimicrobial activity.[5] It is plausible that this compound could exhibit similar properties. The combination of the disulfide bond, which can interact with microbial thiols, and the nitro groups, which can be bioreduced to toxic species, represents a potential dual-action mechanism.

Experimental Protocols

As there are no established, published experimental protocols specifically for the use of this compound in biological systems, researchers should adapt general protocols for similar disulfide-containing reagents. The following are hypothetical, generalized protocols that would require optimization.

General Protocol for Thiol-Disulfide Exchange with a Purified Protein

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent such as DMSO or DMF.

-

Prepare a solution of the target protein in a buffer appropriate for maintaining its stability and activity (e.g., PBS, Tris, HEPES at a pH between 7 and 8).

-

-

Reaction:

-

To the protein solution, add the desired concentration of this compound from the stock solution. The final concentration of the disulfide should be optimized based on the protein concentration and the desired stoichiometry.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period (e.g., 30 minutes to 2 hours).

-

-

Analysis:

-

The extent of the reaction can be monitored by various methods, including:

-

Mass Spectrometry: To detect the mass shift corresponding to the adduction of the 2-nitro-p-tolylthio group to the protein.

-

SDS-PAGE: Under non-reducing conditions to observe any changes in protein mobility or the formation of protein dimers.

-

Activity Assays: If the target protein is an enzyme, its activity can be measured to determine the effect of the disulfide modification.

-

-

Handling and Safety

A specific safety data sheet (SDS) for this compound should be consulted before handling.[8] General safety precautions for handling aromatic disulfide and nitro compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Suppliers

This compound is available from several chemical suppliers, including:

Note: Availability may vary. It is advisable to check with the suppliers for current stock and purity information.

Conclusion

This compound (CAS 35350-31-3) is a symmetrical aromatic disulfide with potential for application in chemical biology and drug discovery. Its reactivity is dominated by the electrophilic nature of the disulfide bond, which is activated by the presence of nitro groups. While specific biological studies on this compound are lacking, its structural similarity to other biologically active disulfides and nitroaromatics suggests that it may possess interesting antimicrobial or protein-modifying properties. Further research is warranted to fully elucidate the biological activity and potential applications of this compound. This guide serves as a starting point for researchers interested in exploring the utility of this compound in their own investigations.

References

-

Zarubaev, V. V., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5184. [Link]

-

CAS Common Chemistry. (n.d.). Bis(2-nitrophenyl) disulfide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). Retrieved from [Link]

-

Mach, R. H., et al. (2004). Substituted diphenyl sulfides as selective serotonin transporter ligands: synthesis and in vitro evaluation. Bioorganic & medicinal chemistry, 12(13), 3647–3657. [Link]

-

PubChem. (n.d.). Bis(4-nitrophenyl) disulfide. Retrieved from [Link]

-

PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). Retrieved from [Link]

-

Wang, L., et al. (2023). Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. Molecules, 28(4), 1887. [Link]

-

Ribeiro da Silva, M. A., & Matos, M. A. (2023). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. The Journal of Physical Chemistry A, 127(27), 5769–5779. [Link]

-

Kim, J., et al. (2018). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry Letters, 9(18), 5349–5354. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Schmidt, E. E., et al. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Biochimica et biophysica acta, 1830(5), 3151–3154. [Link]

-

Safety Data Sheet. (2023). [Link]

-

ResearchGate. (n.d.). Thiol-disulfide exchange. (a) Functionalizing compounds with a... Retrieved from [Link]

-

Di Monte, D., & Moldéus, P. (1995). Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells. Methods in enzymology, 251, 258–262. [Link]

-

Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

-

Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

-

Horst, L. J., et al. (2013). Redox Proteomics Uncovers Peroxynitrite-sensitive Proteins That Help Escherichia coli to Overcome Nitrosative Stress. Molecular & cellular proteomics, 12(9), 2561–2573. [Link]

-

PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

-

Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

- Google Patents. (n.d.). CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.

-

Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

-

An, H., & Chen, Y. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 99(5), 2245–2264. [Link]

-

Rajagopal, A., Mohan, D., & Munisamy, G. (2016). Aromatic-Aromatic Interactions in Biological System: Structure Activity Relationships. Research & Reviews: Journal of Chemistry, 5(1). [Link]

-

Fukuto, J. M., et al. (2015). The chemical biology of hydropersulfides (RSSH): Chemical stability, reactivity and redox roles. Archives of biochemistry and biophysics, 588, 15–22. [Link]

-

King, A. O., et al. (2019). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 24(16), 2928. [Link]

-

Boldyreva, E., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

-

SLS Ireland. (n.d.). p-Tolyl disulfide, 98%. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 35350-31-3 [amp.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. scbt.com [scbt.com]

The Advent of a Nitro Aromatic Sulfur Compound: A Literature Review on the Discovery and Early Applications of 2-Nitro-p-tolyl disulfide

For Immediate Release

This technical guide delves into the historical context surrounding the discovery and initial scientific explorations of 2-Nitro-p-tolyl disulfide, a nitroaromatic organosulfur compound. While not as extensively documented as some of its chemical relatives, a review of early 20th-century chemical literature allows for a reconstruction of its likely synthesis and potential areas of early interest. This document is intended for researchers, scientists, and drug development professionals interested in the historical development of sulfur-containing nitroaromatics.

Introduction: The Chemical Landscape of the Early 20th Century

The late 19th and early 20th centuries were a period of intense activity in synthetic organic chemistry. The burgeoning dye and pharmaceutical industries fueled a demand for novel aromatic compounds. Nitro groups (-NO₂) and sulfur-containing functional groups, such as thiols (-SH) and disulfides (-S-S-), were key players in this era. The nitro group's electron-withdrawing properties and its role as a precursor to amino groups made it a cornerstone of dye synthesis. Simultaneously, the unique reactivity of sulfur compounds was being actively explored, leading to the development of vulcanized rubber and early sulfur-based pharmaceuticals. It is within this context of industrial and academic exploration that this compound, also known by its systematic name bis(4-methyl-2-nitrophenyl) disulfide, likely emerged.

The Genesis of this compound: A Synthesis Perspective

While a definitive first synthesis report for this compound (CAS Number: 35350-31-3) is not readily apparent in modern databases, its structure suggests a logical synthetic pathway based on well-established reactions of the time. The most probable early syntheses would have stemmed from the nitration of p-tolyl disulfide or the oxidation of 4-methyl-2-nitrobenzenethiol.

Plausible Early Synthetic Routes

Two primary pathways likely led to the initial synthesis of this compound:

-

Route A: Nitration of p-Tolyl Disulfide: The direct nitration of p-tolyl disulfide would have been a straightforward approach for chemists of the era. However, this method often leads to a mixture of isomers, posing significant purification challenges.

-

Route B: Oxidation of 4-methyl-2-nitrobenzenethiol: A more controlled and likely preferred method would involve the synthesis of the corresponding thiol, 4-methyl-2-nitrobenzenethiol, followed by its oxidation to the disulfide. This two-step process would offer greater control over the final product's purity.

The following diagram illustrates these probable early synthetic pathways:

Caption: Plausible early synthetic pathways to this compound.

Detailed Experimental Protocol: A Reconstructed Early Synthesis (Route B)

The following protocol is a reconstruction of a plausible early 20th-century synthesis of this compound based on the chemical knowledge and techniques of the era.

Part 1: Synthesis of 4-Methyl-2-nitrobenzenethiol

-

Diazotization of p-Toluidine: p-Toluidine would be diazotized using sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Introduction of the Thiol Group: The resulting diazonium salt would then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield p-toluenethiol.

-

Nitration of p-Toluenethiol: The p-toluenethiol would then be carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of the 2-nitro isomer. The ortho-directing effect of the thiol group, once oxidized in situ to a sulfonyl group under the harsh nitrating conditions, would facilitate the introduction of the nitro group at the 2-position.

Part 2: Oxidation to this compound

-

Oxidation: The crude 4-methyl-2-nitrobenzenethiol would be subjected to mild oxidation. Common oxidizing agents of the time included air (in the presence of a base), iodine, or hydrogen peroxide. This would lead to the formation of the disulfide bond.

-

Purification: The resulting solid, this compound, would be purified by recrystallization from a suitable solvent, such as ethanol.

Early Uses and Areas of Investigation

While specific documented applications of this compound from the early 20th century are scarce, its chemical structure suggests several potential areas of interest for researchers of that period.

Intermediate in Dye Synthesis

The presence of both a nitro group and a tolyl moiety would have made this compound a candidate as an intermediate in the synthesis of azo dyes. The nitro group could be readily reduced to an amino group, which could then be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The disulfide bond, while potentially labile, could also have been of interest for creating sulfur-containing dyes, which were known for their unique properties.

Precursor for Pharmaceutical and Agrochemical Research

The early 20th century saw the rise of chemotherapy and the systematic search for new biologically active compounds. The combination of a nitroaromatic system and a disulfide linkage could have been explored for potential antimicrobial or antiparasitic properties. Disulfide bonds are known to interact with biological thiols, suggesting a potential mechanism of action.

Vulcanization and Rubber Chemistry

The study of sulfur chemistry was intrinsically linked to the development of rubber technology. While aromatic disulfides are not primary vulcanizing agents, their study could have contributed to the broader understanding of disulfide bond chemistry and its role in the cross-linking of polymers.

Physicochemical Properties and Characterization

The early characterization of a new compound like this compound would have relied on classical methods.

| Property | Early Method of Determination |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ |

| Molecular Weight | 336.39 g/mol |

| Melting Point | Elemental Analysis (Combustion Analysis) |

| Solubility | Melting Point Apparatus |

| Color and Crystalline Form | Qualitative observation in various solvents |

| Chemical Reactivity | Visual inspection |

Conclusion: A Stepping Stone in Aromatic Sulfur Chemistry

The discovery and early exploration of this compound, while not marked by a singular breakthrough publication, can be understood as a logical step in the systematic expansion of synthetic organic chemistry in the early 20th century. Its synthesis would have been achievable with the techniques of the time, and its structure would have placed it at the intersection of several key areas of industrial and academic research, including dye synthesis, medicinal chemistry, and the burgeoning field of polymer science. While its specific contributions may be modest, this compound represents a piece in the vast and intricate puzzle of aromatic sulfur chemistry that was being assembled by the pioneers of the field.

References

Initial searches did not yield a specific, verifiable, and clickable URL for the original discovery of this compound. The references to general synthetic methods of the era are based on established chemical principles and historical context rather than a direct citation for this specific compound's discovery.

theoretical and computational studies of di-p-tolyl disulfide polymorphs

An In-depth Technical Guide to the Theoretical and Computational Analysis of Di-p-tolyl Disulfide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Abstract